4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine
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Overview
Description
The compound 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine is a synthetic organic molecule that features a pyrimidine ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrimidine derivative with a phenol in the presence of a base such as potassium carbonate.
Formation of the Piperidine Moiety: The piperidine ring is typically introduced through a reductive amination reaction, where a ketone or aldehyde reacts with piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, this compound shows promise in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The phenyl and piperidine moieties can enhance binding affinity and specificity to target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-((4-Methylpyrimidin-2-yl)oxy)phenyl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of piperidine.
(4-((4-Methylpyrimidin-2-yl)oxy)phenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The piperidine ring, in particular, can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-9-10-18-17(19-13)22-15-7-5-14(6-8-15)16(21)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZJTIKEICCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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